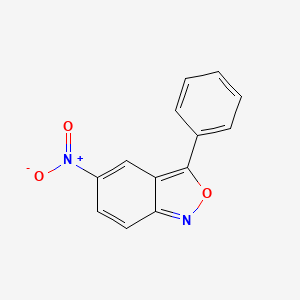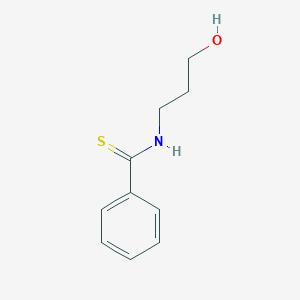
4-Undecylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Undecylmorpholine is an organic compound with the molecular formula C15H31NO . It belongs to the class of morpholine derivatives, which are characterized by a morpholine ring substituted with various alkyl groups. This compound is notable for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Undecylmorpholine can be synthesized through the reaction of morpholine with undecyl halides under basic conditions. The reaction typically involves the nucleophilic substitution of the halide by the morpholine nitrogen. The general reaction scheme is as follows:
Morpholine+Undecyl Halide→this compound+Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and undecyl halides are combined in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Undecylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Undecylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-undecylmorpholine is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery and membrane studies.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the undecyl group.
4-Decylmorpholine: Similar structure but with a shorter alkyl chain.
4-Dodecylmorpholine: Similar structure but with a longer alkyl chain.
Uniqueness: 4-Undecylmorpholine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.
Properties
CAS No. |
46843-82-7 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
4-undecylmorpholine |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h2-15H2,1H3 |
InChI Key |
LIQBMPCOZRQPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


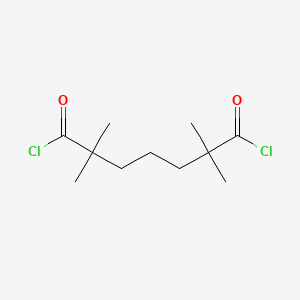

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
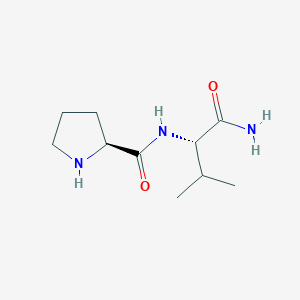


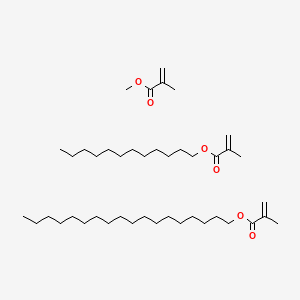
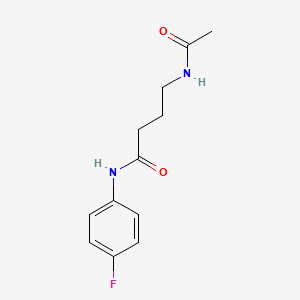
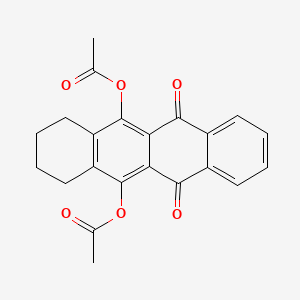
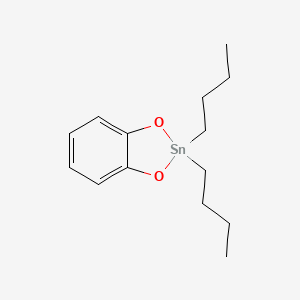
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
